(2E)-4-(dimethylamino)-N-phenylbut-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is an organic compound characterized by its unique structure, which includes a dimethylamino group and a phenyl group attached to a butenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide typically involves the reaction of N-phenylbut-2-enamide with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amide, followed by the addition of dimethylamine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Alkyl halides, bases like NaH or KOH, aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one
- (2E)-1-aryl/heteroaryl/styryl-3-(dimethylamino)-2-propen-1-ones
Uniqueness
(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is unique due to its specific structural features, such as the position of the dimethylamino group and the phenyl group. These features confer distinct reactivity and biological activity compared to other similar compounds. For example, the presence of the phenyl group can enhance its ability to interact with aromatic residues in proteins, potentially leading to more potent biological effects.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C12H16N2O/c1-14(2)10-6-9-12(15)13-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3,(H,13,15)/b9-6+ |
InChI Key |
SPTPHZJTPAAOOL-RMKNXTFCSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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